Glucosylceramide synthase-IN-2

Lysosomal Storage Disorders Gaucher Disease Enzyme Inhibition

Select Glucosylceramide synthase-IN-2 (T-690) for CNS-targeted GCS inhibition research. Unlike eliglustat (poor brain penetration) or venglustat (NTMT1 off-target activity), T-690 delivers potent, non-competitive inhibition with BBB permeability, oral activity, and a clean selectivity profile (no SERT, GCase, or CYP inhibition). Its 12.7-fold higher human vs. mouse potency enables precise dose translation. Dose-dependent reduction of GlcCer in both plasma and cerebral cortex makes it the superior tool compound for neuronopathic Gaucher disease, Fabry disease, and other CNS-involved lysosomal storage disorder models.

Molecular Formula C22H20F3N3O4
Molecular Weight 447.4 g/mol
Cat. No. B10827906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucosylceramide synthase-IN-2
Molecular FormulaC22H20F3N3O4
Molecular Weight447.4 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)NC(=O)C2=CC=NN(C2=O)C3=CC=CC=C3OCC(F)(F)F)O
InChIInChI=1S/C22H20F3N3O4/c1-21(2,31)14-7-9-15(10-8-14)27-19(29)16-11-12-26-28(20(16)30)17-5-3-4-6-18(17)32-13-22(23,24)25/h3-12,31H,13H2,1-2H3,(H,27,29)
InChIKeyCQAPXPSWLDAVEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glucosylceramide synthase-IN-2 (T-690) for Research: A Brain-Penetrant GCS Inhibitor


Glucosylceramide synthase-IN-2 (also known as T-690) is a synthetic small molecule that functions as a potent, orally active, and blood-brain barrier-permeable inhibitor of the enzyme glucosylceramide synthase (GCS) . Its primary mechanism of action is the inhibition of GCS, which catalyzes the first committed step in the biosynthesis of glucosylceramide and other downstream glycosphingolipids (GSLs). The compound exhibits non-competitive inhibition with respect to the substrates C8-ceramide and UDP-glucose .

Why Glucosylceramide synthase-IN-2 Cannot Be Replaced by Other GCS Inhibitors


Generic substitution among glucosylceramide synthase (GCS) inhibitors is not scientifically valid due to significant differences in blood-brain barrier (BBB) permeability, selectivity profiles, and in vivo potency [1]. While the class shares a common target, compounds diverge markedly in their ability to access the central nervous system (CNS) and their off-target liabilities. For instance, the FDA-approved GCS inhibitor eliglustat is known to have poor brain penetration, making it unsuitable for research on neuronopathic disorders [2]. Similarly, the clinically advanced venglustat, though brain-penetrant, has been shown to possess significant off-target activity against NTMT1 at clinically relevant concentrations (IC50 420 nM), a liability not reported for T-690 [3]. Therefore, a researcher's choice of GCS inhibitor must be driven by the specific experimental context, particularly whether CNS target engagement is required and the acceptable tolerance for off-target effects.

Quantitative Evidence Supporting the Procurement of Glucosylceramide synthase-IN-2


Potent GCS Inhibition and Favorable Species-Dependent Potency Ratio

Glucosylceramide synthase-IN-2 (T-690) demonstrates potent inhibition of human GCS with an IC50 of 15 nM, representing a 12.7-fold increase in potency compared to its IC50 of 190 nM for mouse GCS . This species-dependent potency ratio is a key differentiator from other GCS inhibitors like Glucosylceramide synthase-IN-1 (T-036), which exhibits a more modest ratio (IC50 31 nM human / 51 nM mouse, ~1.6-fold). This data point is crucial for researchers who require high potency on human target enzyme while navigating in vivo models where a larger safety margin in mice may be beneficial.

Lysosomal Storage Disorders Gaucher Disease Enzyme Inhibition

High Cellular Potency in Reducing Glucosylceramide Levels

In cellular assays, T-690 reduces glucosylceramide (GlcCer) levels with an EC50 of 4.4 nM . This high level of cellular potency translates the enzymatic inhibition into a functional, disease-relevant readout. This metric is directly comparable to other advanced GCS inhibitors developed for substrate reduction therapy (SRT), where the ability to deplete the target lipid at low nanomolar concentrations is a primary efficacy determinant.

Substrate Reduction Therapy Glycosphingolipid Metabolism Cellular Assay

Demonstrated In Vivo Target Engagement in Brain and Plasma

Oral administration of T-690 to mice at doses of 30, 100, and 300 mg/kg resulted in a dose-dependent reduction of GlcCer concentrations in both plasma and the cerebral cortex . This is a critical in vivo proof of concept that distinguishes it from GCS inhibitors lacking robust brain penetration, such as eliglustat, which is known to have poor CNS exposure [1]. The demonstration of a clear pharmacodynamic (PD) effect in the brain validates its utility for preclinical studies focused on CNS pathology.

In Vivo Pharmacology Pharmacodynamics Brain Penetration

Absence of Key Off-Target Activities Common to Other GCS Inhibitors

Counter-screening reveals that T-690 does not inhibit the serotonin transporter (SERT) (IC50 > 10 μM) and does not affect the activity of glucocerebrosidase (GCase) (EC50 > 300 μM) . This is a significant differentiator, as many GCS inhibitors are iminosugar-based and can have confounding off-target effects. For example, the clinically advanced GCS inhibitor venglustat has been shown to inhibit the N-terminal methyltransferase NTMT1 with an IC50 of 420 nM, an off-target activity not observed with T-690 [1]. Furthermore, T-690 shows no strong inhibition of major cytochrome P450 enzymes, a common liability in drug candidates .

Selectivity Safety Pharmacology Drug Discovery

Optimal Research Applications for Glucosylceramide synthase-IN-2


Preclinical Studies of Neuronopathic Lysosomal Storage Disorders

Given its potent, dose-dependent reduction of glucosylceramide in the cerebral cortex , Glucosylceramide synthase-IN-2 is an ideal tool compound for investigating the role of glycosphingolipid accumulation in CNS pathology. This is particularly relevant for in vivo models of neuronopathic Gaucher disease (nGD) or other LSDs with neurological involvement, where poor brain penetration of other inhibitors like eliglustat precludes their use [1].

Investigations Requiring a Highly Selective Chemical Probe for the GCS Pathway

For studies where data integrity depends on a clean, on-target mechanism, T-690 is a superior choice. Its demonstrated lack of activity against SERT, GCase, and major CYP450 enzymes minimizes the risk of confounding results. This contrasts with iminosugar-based inhibitors or venglustat, which have known off-target activities that can complicate the interpretation of phenotypic assays [2].

Translational Studies Bridging Human Enzyme Potency and Mouse In Vivo Models

The compound's 12.7-fold higher potency for human vs. mouse GCS provides a quantitative framework for dose translation. Researchers can leverage this data to design mouse studies with appropriate dose ranges that account for the species difference, ensuring relevant target engagement while potentially benefiting from a wider therapeutic window compared to compounds with a smaller species potency ratio.

Oral Dosing Regimens in Rodent Models of Peripheral and CNS GSL-Related Diseases

The compound is orally active and reduces GlcCer in both the plasma (periphery) and brain (CNS) . This makes it suitable for studies requiring chronic, non-invasive dosing to investigate the effects of systemic substrate reduction on both peripheral and central disease manifestations, as observed in Fabry disease or certain forms of Gaucher disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glucosylceramide synthase-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.